3-(4-Ethylphenyl)butan-1-amine
Description
3-(4-Ethylphenyl)butan-1-amine is a substituted primary amine featuring a butan-1-amine backbone linked to a 4-ethylphenyl group.
Properties
CAS No. |
38247-53-9 |
|---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
3-(4-ethylphenyl)butan-1-amine |
InChI |
InChI=1S/C12H19N/c1-3-11-4-6-12(7-5-11)10(2)8-9-13/h4-7,10H,3,8-9,13H2,1-2H3 |
InChI Key |
NAMYYVSNNXNUEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)butan-1-amine can be achieved through several methods. One common approach involves the alkylation of 4-ethylphenylacetonitrile with 1-bromobutane, followed by reduction of the resulting nitrile to the corresponding amine using hydrogenation or lithium aluminum hydride (LiAlH4) reduction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes to ensure high yield and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
3-(4-Ethylphenyl)butan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)butan-1-amine involves its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and participate in nucleophilic reactions. The compound may interact with enzymes and receptors, influencing biological pathways and processes .
Comparison with Similar Compounds
Structural Features :
- The primary amine (-NH₂) group allows for hydrogen bonding and protonation, influencing reactivity and interaction with biological targets.
Structural and Molecular Comparisons
The following table summarizes key structural analogs of 3-(4-Ethylphenyl)butan-1-amine, highlighting differences in substituents, molecular weight, and applications:
*Molecular weight inferred from analogs.
Key Observations :
- Aromatic Substitution : Replacing ethyl with methyl (e.g., 3-methyl-1-(4-methylphenyl)butan-1-amine) reduces hydrophobicity, which may impact membrane permeability .
- Functional Group Variation : The methoxy group in (E)-N-methyl-4-(3-methoxyphenyl)-3-buten-1-amine introduces electron-donating effects, enhancing resonance stabilization and altering reactivity .
Physicochemical and Functional Comparisons
Viscosity and Solvation
- highlights that linear primary amines (e.g., butan-1-amine) exhibit lower viscosity deviations (ηΔ) in 1-alkanol solutions compared to bulkier analogs. This suggests that this compound, with its aromatic substitution, may have higher viscosity due to reduced solvation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
